N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. Various synthetic routes can be employed, including:
Cyclocondensation Reaction: This involves the reaction of hydrazine with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.
Multicomponent Reactions: These reactions involve the simultaneous reaction of multiple reactants to form the desired pyrazole derivative.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, providing higher yields and shorter reaction times.
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Agrochemicals: The compound is used in the synthesis of herbicides and fungicides.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound inhibits the growth of fungal cells by interfering with their cell wall synthesis . Molecular docking studies have shown that the compound binds to specific enzymes, inhibiting their activity .
Comparison with Similar Compounds
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives such as:
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Known for its aromatic properties and potential biological activities.
N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: These compounds have shown significant antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22ClN5 |
---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-12(6-7-15-17)8-14-13-11(4)9-18(16-13)10(2)3;/h6-7,9-10H,5,8H2,1-4H3,(H,14,16);1H |
InChI Key |
WBQFQWOMBZCTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C=C2C)C(C)C.Cl |
Origin of Product |
United States |
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